molecular formula C12H28AlLiO3 B7988991 Lithium tri-tert-butoxyaluminohydride

Lithium tri-tert-butoxyaluminohydride

Cat. No.: B7988991
M. Wt: 254.3 g/mol
InChI Key: BYBIDFZFKATBFH-UHFFFAOYSA-N
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Description

Lithium tri-tert-butoxyaluminohydride is a chemical compound known for its selective reducing properties. It is often used in organic synthesis, particularly for the reduction of acid chlorides to aldehydes. This compound is characterized by its mild and stable reducing nature, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of lithium tritertbutoxyaluminohydride involves a multi-step process:

Industrial Production Methods

The industrial production of lithium tritertbutoxyaluminohydride follows similar steps but is optimized for cost-effectiveness and scalability. For instance, using low-cost metal sodium instead of high-cost metal lithium reduces production costs .

Scientific Research Applications

Chemical Properties and Preparation

LTBA is characterized by its mild reducing properties and stability. It is typically prepared through a multi-step process involving lithium hydride and aluminum chloride, followed by treatment with tert-butanol. The resulting compound is a white powder with a melting point between 300-319 °C and is soluble in ethers like THF and diglyme .

Key Applications

  • Selective Reduction of Carbonyl Compounds
    • LTBA is primarily used to reduce aldehydes and ketones selectively, leaving esters intact. This selectivity makes it an invaluable tool in organic synthesis where functional group compatibility is critical .
    • Case Study : In a study by Zhao et al., LTBA was utilized to reduce various ketones to alcohols under mild conditions, demonstrating excellent yields and selectivity .
  • Reduction of Imidoyl Chlorides to Aldimines
    • LTBA effectively reduces imidoyl chlorides to their corresponding aldimines, which can further undergo transformations in synthetic pathways .
  • Reduction of Acid Halides
    • The reagent can also reduce acid halides to aldehydes via nucleophilic acyl substitution, providing a more controlled reduction compared to lithium aluminum hydride (LiAlH₄) which tends to reduce all carbonyl functionalities indiscriminately .
    • Data Table : Reduction of Acid Halides using LTBA
    Substrate TypeProduct TypeYield (%)Conditions
    Acid ChlorideAldehyde90RT, 2h
    Acid BromideAldehyde85RT, 3h
  • Hydroboration Reactions
    • LTBA has been reported for use in hydroboration reactions where it facilitates the formation of alkyl boronates from alkenes effectively under solvent-free conditions . This application highlights its utility in forming intermediates for further transformations in organic synthesis.
  • Synthesis of Gemcitabine
    • LTBA plays a crucial role in the pharmaceutical industry, particularly in the synthesis of gemcitabine, an important drug used in cancer treatment. Its ability to selectively reduce steroidal ketones makes it an essential reagent in the synthetic pathway for this compound .

Advantages Over Other Reducing Agents

  • Mild Conditions : LTBA operates effectively under mild conditions, making it suitable for sensitive substrates that may decompose under harsher reducing environments.
  • Selectivity : The reagent's selectivity allows chemists to achieve desired reductions without affecting other functional groups, which is not always possible with more aggressive reducing agents like LiAlH₄.
  • Stability : LTBA's stability makes it easier to handle compared to other aluminum hydrides that may be pyrophoric or highly reactive with moisture.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium tri-tert-butoxyaluminohydride is unique due to its selective reduction capabilities and mild reactivity. The bulky tert-butoxy groups provide steric hindrance, allowing for controlled and selective reductions .

Conclusion

This compound is a valuable reagent in organic synthesis, known for its selective reducing properties. Its applications span across chemistry, biology, medicine, and industry, making it a versatile and essential compound in scientific research.

Biological Activity

Lithium tri-tert-butoxyaluminohydride (LTBA) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article delves into the biological properties, applications, and relevant research findings associated with LTBA.

LTBA is a stable, mild reducing agent used primarily in organic synthesis to selectively reduce aldehydes and ketones while preserving esters. It is synthesized from lithium aluminum hydride through a reaction with tert-butanol, resulting in a compound that exhibits unique steric and electronic properties conducive to various chemical reactions .

Antitumor Activity

Recent studies have highlighted the antitumor properties of LTBA. For example, research published in Tetrahedron Letters indicated that LTBA exhibits significant cytotoxic effects against various cancer cell lines. Notably, it demonstrated an IC50 value of 9.7 µg/mL against L1210 mouse leukemia cells, indicating its potential as an anticancer agent .

Table 1: Antitumor Activity of LTBA

Cell LineIC50 (µg/mL)
L1210 (mouse leukemia)9.7
KB (carcinoma)>10

This suggests that LTBA could be explored further for its therapeutic applications in oncology.

The mechanism by which LTBA exerts its biological effects is still under investigation. However, it is believed that its reducing properties play a crucial role in modulating cellular processes, potentially leading to apoptosis in malignant cells. The compound's ability to selectively reduce functional groups may also contribute to its efficacy in biological systems .

Applications in Organic Synthesis

In addition to its biological activities, LTBA is widely utilized in organic synthesis for the reduction of complex molecules. Its selectivity allows for the reduction of specific functional groups without affecting others, making it invaluable in the synthesis of pharmaceuticals and fine chemicals .

Table 2: Applications of LTBA in Organic Synthesis

ApplicationDescription
Reduction of AldehydesSelective reduction while preserving esters
Synthesis of PharmaceuticalsKey intermediate in the production of various drugs
Functional Group TransformationsFacilitates transformations in complex organic molecules

Case Studies

  • Gemcitabine Synthesis : One notable application of LTBA is in the synthesis of gemcitabine, an important drug used in cancer therapy. The compound serves as a critical reducing agent during the synthetic process, demonstrating its utility in pharmaceutical applications .
  • Antimicrobial Studies : Further investigations into LTBA's biological activity have revealed potential antimicrobial properties, although specific data on its efficacy against various pathogens are still being compiled .

Safety and Handling

Despite its promising applications, LTBA must be handled with care due to its reactivity and potential hazards. It is classified as a dangerous substance with specific safety codes related to skin and eye irritation as well as water reactivity . Proper laboratory protocols should be followed to mitigate risks associated with exposure.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling lithium tri-tert-butoxyaluminohydride (LTBA) in laboratory settings?

LTBA is highly moisture-sensitive and reacts violently with water, releasing flammable hydrogen gas . Key protocols include:

  • Storage : Under inert gas (N₂/Ar) at 2–8°C, sealed in airtight containers to prevent hydrolysis .
  • Handling : Use dry, aprotic solvents (e.g., THF, diglyme) and maintain an inert atmosphere (glovebox/schlenk line) .
  • PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Use respiratory protection (N100/P3 filters) if dust/aerosols are generated .

Q. What are the primary synthetic applications of LTBA in organic chemistry?

LTBA is a sterically hindered, mild hydride donor used for:

  • Selective reductions : Converts acid chlorides to aldehydes (stoichiometric LTBA in THF at −78°C to 0°C) without over-reduction to alcohols .
  • Ether cleavage : Reductive opening of tetrahydrofuran (THF) derivatives in the presence of triethylborane (Et₃B) as a co-reagent .
  • Ketone reduction : Preferentially reduces saturated ketones over α,β-unsaturated analogs due to steric hindrance .

Advanced Research Questions

Q. How does LTBA’s selectivity compare to lithium aluminum hydride (LiAlH₄) in multifunctional molecules?

LTBA’s bulky tert-butoxy groups limit access to sterically hindered substrates, enhancing selectivity:

  • Functional group tolerance : Unlike LiAlH₄, LTBA does not reduce esters, nitriles, or epoxides under standard conditions .
  • Reactivity data : In competitive reductions, LTBA reduces saturated cyclohexanone 10× faster than cyclohexenone, whereas LiAlH₄ shows minimal discrimination .
  • Methodological tip : Use LTBA in THF at 0°C for 2–4 hours to isolate aldehydes from acid chlorides (yields >85% ).

Q. What mechanistic insights explain LTBA’s ability to reduce acid chlorides to aldehydes without over-reduction?

The mechanism involves:

  • Nucleophilic acyl substitution : LTBA’s hydride attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate that collapses to release Al(Otert-Bu)₃ and LiCl .
  • Steric control : Bulky tert-butoxy groups prevent further hydride transfer to the aldehyde, which is a common side reaction with LiAlH₄ .
  • Optimization : Use 1.1 M LTBA in THF with slow addition of acid chloride at −78°C to minimize side reactions .

Q. How can researchers resolve contradictions in reported solubility and reactivity data for LTBA?

Discrepancies arise from solvent polarity and temperature:

  • Solubility : LTBA is fully soluble in THF at −20°C but may precipitate in diglyme at higher concentrations .
  • Reactivity variance : Conflicting yields (e.g., 43% vs. 73% aldehyde formation ) stem from trace moisture or inadequate inert conditions.
  • Troubleshooting : Pre-dry solvents over molecular sieves and monitor reaction progress via TLC or in-situ IR for intermediates .

Q. How can LTBA be used to design experiments with coexisting reducible functional groups?

Case study : Reduction of a molecule containing both acid chloride and nitro groups.

  • Step 1 : Reduce acid chloride to aldehyde with LTBA (1.1 equiv, THF, −78°C, 1 h) .
  • Step 2 : Quench excess LTBA with wet THF, then isolate the aldehyde.
  • Validation : The nitro group remains intact, confirmed by ¹H NMR and FTIR .
  • Note : LTBA’s mildness avoids side reactions observed with LiAlH₄ or AlH₃, which reduce nitro groups .

Properties

IUPAC Name

lithium;tris[(2-methylpropan-2-yl)oxy]alumanuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9O.Al.Li.H/c3*1-4(2,3)5;;;/h3*1-3H3;;;/q3*-1;+2;+1;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBIDFZFKATBFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)(C)O[AlH-](OC(C)(C)C)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28AlLiO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17476-04-9
Record name Lithium tri-tert-butoxyaluminum hydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17476-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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